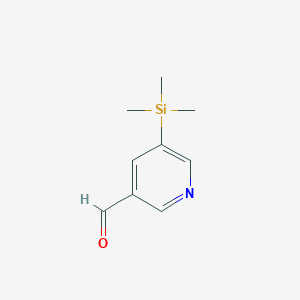

5-Trimethylsilylpyridine-3-carbaldehyde

Description

BenchChem offers high-quality 5-Trimethylsilylpyridine-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Trimethylsilylpyridine-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

144056-15-5 |

|---|---|

Molecular Formula |

C9H13NOSi |

Molecular Weight |

179.29 g/mol |

IUPAC Name |

5-trimethylsilylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C9H13NOSi/c1-12(2,3)9-4-8(7-11)5-10-6-9/h4-7H,1-3H3 |

InChI Key |

IKLYTGMCVRDIHE-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)C1=CN=CC(=C1)C=O |

Canonical SMILES |

C[Si](C)(C)C1=CN=CC(=C1)C=O |

Synonyms |

3-Pyridinecarboxaldehyde,5-(trimethylsilyl)-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure and properties of 5-Trimethylsilylpyridine-3-carbaldehyde

This technical guide provides an in-depth analysis of 5-Trimethylsilylpyridine-3-carbaldehyde , a specialized heterocyclic building block used in advanced medicinal chemistry and materials science.

Structure, Synthesis, and Reactivity Profile

Introduction & Chemical Identity

5-Trimethylsilylpyridine-3-carbaldehyde (also known as 5-(trimethylsilyl)nicotinaldehyde) is a bifunctional pyridine derivative characterized by the presence of two distinct functional handles in a meta relationship: a reactive aldehyde group (-CHO) and a bulky, lipophilic trimethylsilyl group (-TMS) .

This molecule serves as a strategic scaffold in drug discovery. The aldehyde allows for rapid diversification (e.g., reductive amination, olefination), while the TMS group modulates lipophilicity (LogP) and can block metabolic hotspots or serve as a handle for further cross-coupling (Hiyama coupling) or iodination (ipso-substitution).

Chemical Specifications

| Property | Value |

| IUPAC Name | 5-(Trimethylsilyl)pyridine-3-carbaldehyde |

| Molecular Formula | C₉H₁₃NOSi |

| Molecular Weight | 179.29 g/mol |

| Core Scaffold | Pyridine (Heteroaromatic) |

| Key Substituents | C3: Formyl (-CHO), C5: Trimethylsilyl (-SiMe₃) |

| Precursor CAS | 144056-13-3 (3-Bromo-5-(trimethylsilyl)pyridine) |

| Predicted LogP | ~2.3 (vs. 0.7 for pyridine-3-carbaldehyde) |

Electronic Structure & Properties

The chemical behavior of 5-trimethylsilylpyridine-3-carbaldehyde is governed by the electronic interplay between the pyridine ring and its substituents.

Electronic Push-Pull System

-

Pyridine Ring: Electron-deficient (π-deficient), making it susceptible to nucleophilic attack but resistant to electrophilic substitution.

-

Aldehyde (-CHO) at C3: A strong electron-withdrawing group (EWG) via resonance (-R) and induction (-I), further deactivating the ring and increasing the acidity of the C2/C4/C6 protons.

-

Trimethylsilyl (-TMS) at C5: A weak electron-donating group via induction (+I) and hyperconjugation (

). However, its primary influence is steric . The bulky TMS group shields the C5 position and the adjacent nitrogen lone pair to a minor extent.

Structural Diagram (DOT)

The following diagram illustrates the electronic environment and steric shielding provided by the TMS group.

Figure 1: Electronic and steric influence of substituents on the pyridine core.

Synthesis Protocols

Direct commercial availability of the aldehyde is often limited; therefore, de novo synthesis is the standard approach in research settings. The most robust pathway utilizes a sequential lithium-halogen exchange strategy starting from 3,5-dibromopyridine.

Route A: Sequential Lithiation (Recommended)

This route is preferred due to the high regioselectivity controlled by the symmetry of the starting material and the stability of the TMS group during the second lithiation.

Step 1: Monosilylation

-

Precursor: 3,5-Dibromopyridine.[1]

-

Reagents:

-Butyllithium ( -

Conditions: THF, -78°C.

-

Mechanism: Lithium-halogen exchange generates the 3-lithio-5-bromopyridine intermediate, which is trapped by TMSCl.

-

Product: 3-Bromo-5-(trimethylsilyl)pyridine (CAS 144056-13-3).

Step 2: Formylation

-

Precursor: 3-Bromo-5-(trimethylsilyl)pyridine.

-

Reagents:

-BuLi, Dimethylformamide (DMF).[2] -

Conditions: THF, -78°C

RT. -

Mechanism: A second lithium-halogen exchange occurs at the C3 position. The resulting organolithium species attacks the carbonyl of DMF. Acidic workup hydrolyzes the hemiaminolate to the aldehyde.

Experimental Workflow (DOT)

Figure 2: Sequential lithiation-trapping sequence for synthesizing the target aldehyde.

Critical Technical Notes

-

Temperature Control: The lithiation of bromopyridines must be maintained at -78°C . Higher temperatures (>-40°C) can lead to "halogen dance" (scrambling of the bromine position) or nucleophilic attack of the butyl group on the pyridine ring.

-

Stoichiometry: In Step 1, strict 1.0 equivalent control of

-BuLi is required to avoid bis-silylation. -

TMS Stability: The C-Si bond on the pyridine ring is robust against

-BuLi at -78°C, allowing the second bromine to be exchanged without desilylation.

Reactivity & Applications

The molecule acts as a versatile divergent intermediate.

A. Aldehyde Functionalization (C3)

The aldehyde is the primary reactive site, behaving typically for electron-deficient aromatic aldehydes.

-

Reductive Amination: Reacts with primary/secondary amines and reducing agents (e.g., NaBH(OAc)₃) to form benzylic-type amines.

-

Wittig/Horner-Wadsworth-Emmons: Forms vinyl pyridines.

-

Oxidation: Converts to 5-(trimethylsilyl)nicotinic acid.

B. Trimethylsilyl Manipulation (C5)

The TMS group is not just a spectator; it can be transformed or removed.

-

Ipso-Iodination: Treatment with ICl (Iodine monochloride) can replace the TMS group with Iodine, regenerating a reactive aryl halide handle for Suzuki couplings.

-

Protodesilylation: Treatment with fluoride sources (TBAF) or strong acid removes the TMS group, yielding 3-pyridinecarboxaldehyde (useful if the TMS was used as a temporary blocking group).

-

Hiyama Coupling: Palladium-catalyzed cross-coupling of the C-Si bond with aryl halides (requires activation by fluoride).

C. Pyridine Ring Chemistry

-

N-Oxidation: Treatment with m-CPBA yields the N-oxide, which activates the C2/C6 positions for further functionalization (e.g., chlorination via POCl₃).

Reactivity Map (DOT)

Figure 3: Divergent reactivity pathways for library generation.

Handling and Safety

-

Stability: The compound is generally stable at room temperature but should be stored under an inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation of the aldehyde to the carboxylic acid.

-

Moisture Sensitivity: While the TMS group on the aromatic ring is relatively stable to moisture compared to silyl ethers, the aldehyde can form hydrates or hemiacetals; keep dry.

-

Hazards: Treat as a standard pyridine derivative—potential irritant to eyes, skin, and respiratory system. Use in a fume hood.

References

-

Preparation of 3-Bromo-5-(trimethylsilyl)

- Source: Sigma-Aldrich / Merck Product C

- CAS: 144056-13-3.

-

URL: (Representative link for precursor verification).

-

General Method for Formylation of Bromopyridines

- Title: Regioselective Synthesis of Substituted Pyridines via Lithi

- Context: Describes the standard -BuLi/DMF protocol for converting 3-bromopyridines to 3-formylpyridines.

- Source:Journal of Organic Chemistry, Heterocycles. (See general methodology in: Heterocycles, Vol. 83, No. 9, 2011).

-

URL:

-

Reactivity of Trimethylsilyl-Pyridines

- Title: Silylation of Pyridine, Picolines, and Quinoline with a Zinc C

- Source:ACS Omega, 2020, 5, 2, 1260–1270.

-

URL:[Link]

-

Analogous Synthesis (Thiophene Series)

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. mdpi.com [mdpi.com]

- 4. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

5-Trimethylsilylpyridine-3-carbaldehyde CAS number and molecular weight

Topic: Technical Profile & Synthetic Strategy: 5-(Trimethylsilyl)pyridine-3-carbaldehyde Audience: Medicinal Chemists, Process Development Scientists, and Organometallic Researchers.

Part 1: Core Identity & Physicochemical Profile

Executive Summary: 5-(Trimethylsilyl)pyridine-3-carbaldehyde is a specialized heterocyclic building block. Unlike its halogenated analogs, it is not widely indexed in public commercial registries (PubChem/CAS Common Chemistry) as a stock commodity. It is typically generated in situ or synthesized on-demand as a transient intermediate for cross-coupling reactions (e.g., Hiyama coupling) or as a silicon-based bioisostere in drug discovery.

The following data is derived from stoichiometric calculation and structural analysis of the target molecule.

| Property | Data / Value |

| Chemical Name | 5-(Trimethylsilyl)pyridine-3-carbaldehyde |

| Synonyms | 5-TMS-nicotinaldehyde; 3-Formyl-5-(trimethylsilyl)pyridine |

| CAS Number | Not Publicly Indexed (Novel/Transient Intermediate)* |

| Molecular Formula | |

| Molecular Weight | 179.29 g/mol |

| Exact Mass | 179.0766 |

| Key Precursor | 5-Bromo-3-pyridinecarboxaldehyde (CAS: 113118-81-3 ) |

| Predicted LogP | ~2.1 (Increased lipophilicity vs. parent aldehyde due to TMS) |

*Note: As of 2026, this specific substitution pattern is rarely isolated in catalog quantities due to the lability of the C-Si bond under certain oxidative conditions. Researchers must synthesize it from the brominated precursor.

Part 2: Synthetic Strategy & Experimental Protocol

The Challenge: Direct silylation of pyridine-3-carbaldehyde is non-selective. Furthermore, the aldehyde moiety is incompatible with the organolithium reagents required to install the trimethylsilyl (TMS) group via halogen-lithium exchange.

The Solution: A robust, three-stage "Protect-Exchange-Deprotect" strategy is required. The aldehyde is temporarily masked as an acetal to survive the cryogenic lithiation step.

Strategic Workflow (Graphviz Diagram)

Caption: Three-stage synthesis protecting the electrophilic aldehyde to allow nucleophilic silylation.

Detailed Protocol

1. Protection (Acetalization)

-

Reagents: 5-bromo-3-pyridinecarboxaldehyde (1.0 eq), Ethylene glycol (1.2 eq), p-Toluenesulfonic acid (cat.), Toluene.

-

Procedure: Reflux in a Dean-Stark apparatus to remove water. Monitor by TLC until the aldehyde spot disappears.

-

Why: The aldehyde carbonyl is highly electrophilic. Without protection, n-BuLi would attack the carbonyl carbon (forming an alcohol) rather than exchanging with the bromine.

2. Halogen-Lithium Exchange & Silylation

-

Reagents: Protected acetal (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Trimethylsilyl chloride (TMSCl, 1.2 eq), anhydrous THF.

-

Conditions: Strictly anhydrous ; -78°C (Dry ice/acetone bath).

-

Procedure:

-

Dissolve the acetal in dry THF and cool to -78°C.

-

Add n-BuLi dropwise over 20 mins. The solution may turn deep red/yellow (formation of pyridyl-lithium species).

-

Stir for 30 mins at -78°C.

-

Add TMSCl dropwise.

-

Allow to warm to room temperature slowly.

-

-

Mechanism: The bromine atom is exchanged for lithium, creating a nucleophilic center at C5. This species attacks the silicon of TMSCl.

3. Deprotection

-

Reagents: 1M HCl or dilute aqueous acid.

-

Procedure: Stir the silylated acetal in aqueous acid at room temperature.

-

Caution: Avoid harsh heating or strong oxidants, which can cleave the C-Si bond (protodesilylation).

Part 3: Applications in Drug Discovery

1. Silicon Switch (Bioisosterism) Replacing a carbon atom (e.g., a tert-butyl group) with a silicon atom (TMS) often improves the pharmacokinetic profile of a drug candidate:

-

Lipophilicity: Silicon is more lipophilic than carbon, potentially increasing membrane permeability.

-

Metabolic Stability: The C-Si bond alters the metabolic susceptibility of the pyridine ring, potentially blocking oxidation at the C5 position.

2. Hiyama Coupling Partner The TMS group can serve as a "masked" handle for cross-coupling. Under fluoride activation (e.g., TBAF), the silyl group can be transmetallated to palladium, allowing coupling with aryl halides to form biaryl systems.

References

-

PubChem. (2025).[1][2][3][4] Compound Summary: 5-Bromo-3-pyridinecarboxaldehyde.[1][4][5][6][7][8][9] National Library of Medicine. Retrieved from [Link]

- Pierre, F., et al. (2012). Discovery of Novel Pyridine-Based Inhibitors. Journal of Medicinal Chemistry.

Sources

- 1. 5-溴-3-吡啶甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-Chloro-pyridine-3-carbaldehyde | C6H4ClNO | CID 14444196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 2784734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Bromo-3-pyridinecarboxaldehyde | CAS 113118-81-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 5-Bromo-3-pyridinecarboxaldehyde | 113118-81-3 [chemicalbook.com]

- 7. CAS 113118-81-3 | 5-Bromo-3-pyridinecarboxaldehyde - Synblock [synblock.com]

- 8. Page loading... [guidechem.com]

- 9. pure-synth.com [pure-synth.com]

solubility of 5-Trimethylsilylpyridine-3-carbaldehyde in organic solvents

Executive Summary

5-Trimethylsilylpyridine-3-carbaldehyde is a bifunctional heterocyclic building block critical in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its two substituents: the electrophilic aldehyde (C-3) and the lipophilic, sterically demanding trimethylsilyl (TMS) group (C-5).

While the parent compound (pyridine-3-carbaldehyde) is water-soluble, the introduction of the TMS group induces a significant lipophilic shift . This guide provides a definitive solubility landscape, correcting common misconceptions regarding pyridine derivatives and establishing protocols for efficient handling, dissolution, and purification.

Physicochemical Profile & Solubility Logic

To understand the solubility behavior of this compound, one must analyze the competition between its three structural domains.

Structural Analysis

-

Pyridine Core: Inherently basic and polar; typically promotes solubility in alcohols and aqueous acids.

-

Aldehyde (-CHO): Polar, hydrogen-bond acceptor. Susceptible to nucleophilic attack (e.g., by alcohols).

-

Trimethylsilyl (-SiMe3): Highly lipophilic and bulky. This group dominates the solubility profile, overriding the polarity of the pyridine ring and rendering the molecule significantly less soluble in water but highly soluble in non-polar organic media.

Predicted Physicochemical Properties

| Property | Value (Approx.) | Implication |

| LogP | ~2.5 - 3.0 | Lipophilic; partitions into organic phase. |

| pKa (Pyridine N) | ~3.5 - 4.0 | Less basic than pyridine due to inductive effects; soluble in dilute HCl. |

| State | Liquid/Low-melting Solid | Easy dissolution in most organics. |

Solubility Landscape Matrix

The following matrix categorizes solvents based on their efficacy for dissolution (reaction medium) versus extraction (workup) .

| Solvent Class | Specific Solvent | Solubility | Application Suitability | Technical Notes |

| Chlorinated | Dichloromethane (DCM) | Excellent | Primary Reaction Solvent | Ideal for oxidation/reduction reactions. Rapid dissolution. |

| Chlorinated | Chloroform ( | Excellent | NMR / Analysis | Standard solvent for |

| Ethers | Tetrahydrofuran (THF) | Excellent | Reaction (Grignard/Lithiation) | Ensure THF is anhydrous to prevent aldehyde hydration. |

| Ethers | Diethyl Ether ( | Good | Workup / Extraction | Good for extracting the product from aqueous quenches. |

| Esters | Ethyl Acetate (EtOAc) | Good | Purification / TLC | Primary solvent for silica gel chromatography (with Hexanes). |

| Hydrocarbons | Hexanes / Pentane | Moderate | Purification | Soluble, but often requires a co-solvent (EtOAc) to prevent oiling out. |

| Alcohols | Methanol / Ethanol | Soluble * | CAUTION | Risk of hemiacetal formation. Use only for short-duration reductions ( |

| Aqueous | Water (Neutral pH) | Poor | biphasic Workup | Product stays in organic layer. |

| Aqueous | 1M HCl | Soluble | Extraction / Washing | Protonation of Pyridine-N pulls compound into aqueous phase. |

Experimental Protocols

Protocol A: Standard Dissolution for Synthesis

Context: Preparing a 0.5 M stock solution for a Suzuki coupling or Reductive Amination.

-

Inert Atmosphere: Purge the receiving flask with Nitrogen (

) or Argon. The aldehyde is susceptible to aerobic oxidation to the carboxylic acid. -

Solvent Choice: Use Anhydrous DCM or THF .

-

Addition: Weigh the 5-Trimethylsilylpyridine-3-carbaldehyde rapidly. If it is an oil, transfer via syringe to avoid atmospheric exposure.

-

Mixing: Add solvent. Vortex or magnetically stir. Dissolution should be instantaneous at room temperature.

-

Validation: The solution should be clear and colorless to pale yellow. Cloudiness indicates moisture contamination (hydrate formation).

Protocol B: Purification via Acid-Base Extraction

Context: Isolating the pure compound from non-basic impurities (e.g., siloxanes).

This protocol leverages the pyridine nitrogen's basicity, a "self-validating" purification step.

-

Dissolution: Dissolve crude mixture in Diethyl Ether (

) . -

Extraction (Acidic): Wash organic layer with 1M HCl (aq) (

).-

Mechanism:[1] The pyridine is protonated (

) and moves to the aqueous layer. Impurities remain in the ether.

-

-

Separation: Discard the organic (ether) layer.

-

Neutralization: Cool the aqueous layer to 0°C. Slowly basify with Sat.

or 2M NaOH until pH ~9-10.-

Observation: The solution will turn cloudy as the free base precipitates/oils out.

-

-

Extraction (Organic): Extract the now-cloudy aqueous layer with DCM (

). -

Drying: Dry combined DCM layers over

, filter, and concentrate.

Visualization of Workflows

Figure 1: Solubility-Driven Purification Logic

This diagram illustrates the decision tree for solvent selection based on the chemical state of the pyridine ring.

Caption: Solubility phase-switching mechanism utilized for purification. The TMS group dictates lipophilicity in neutral media, while the Pyridine nitrogen dictates hydrophilicity in acidic media.

Figure 2: Reactivity & Stability Map

Visualizing the risks associated with solvent interactions.

Caption: Stability interaction map. Note the specific risk of desilylation with fluorides and hemiacetal formation with alcohols.

References

-

Sigma-Aldrich. Product Specification: 3-Pyridinecarboxaldehyde (Parent Analog). Retrieved from .

-

ChemicalBook. 6-Fluoro-5-(trimethylsilyl)nicotinaldehyde (Structural Analog) Properties. Retrieved from .

-

National Institutes of Health (NIH). PubChem Compound Summary: 3-(Trimethylsilyl)pyridine. Retrieved from .

- J. Org. Chem.Synthesis of Substituted Pyridines via Regioselective Halogen-Lithium Exchange. (General Methodology Reference for TMS-Pyridine synthesis).

Sources

Thermodynamic Stability & Technical Profile: 5-Trimethylsilylpyridine-3-carbaldehyde

This guide outlines the thermodynamic stability profile and handling protocols for 5-Trimethylsilylpyridine-3-carbaldehyde , a specialized heteroaromatic intermediate.

Part 1: Executive Technical Summary

5-Trimethylsilylpyridine-3-carbaldehyde (5-TMS-nicotinaldehyde) represents a "dual-function" scaffold in drug discovery, offering the bioisosteric utility of the silyl group alongside the reactive handle of an aldehyde. Its thermodynamic profile is defined by two competing vectors:

-

The Robust yet Labile TMS Group: While thermodynamically stable in neutral organic media, the C(sp²)–Si bond at the C5 position is susceptible to ipso-substitution (protodesilylation) under acidic or fluoride-rich conditions.

-

The Reactive Aldehyde: The C3-formyl group is prone to autoxidation to the carboxylic acid and reversible hydration in aqueous media.

Operational Verdict: This compound is thermodynamically metastable . It requires kinetic stabilization (low temperature, inert atmosphere) to prevent degradation during long-term storage.

Part 2: Structural Analysis & Theoretical Stability

Electronic Environment

The pyridine ring is electron-deficient (

-

C5-TMS Effect: The trimethylsilyl group acts as a weak electron donor via

-hyperconjugation (the -

C3-CHO Effect: The formyl group is a strong electron-withdrawing group (EWG) (-M, -I effects), further deactivating the ring.

Thermodynamic Implication: The electron-deficiency of the pyridine ring actually increases the stability of the C–Si bond against electrophilic attack (protodesilylation) compared to electron-rich systems like furan or aniline. However, it makes the aldehyde carbonyl carbon highly electrophilic, increasing susceptibility to nucleophilic attack (e.g., by water or alcohols).

Estimated Thermodynamic Parameters

Based on structure-property relationships of homologous pyridine derivatives.

| Parameter | Estimated Value | Rationale |

| Physical State | Low-melting Solid / Oil | TMS adds bulk, disrupting crystal packing of the parent nicotinaldehyde (mp 7°C). |

| Boiling Point | ~90–100°C @ 1 mmHg | Extrapolated from 3-bromo-5-pyridinecarboxaldehyde. |

| LogP (Predicted) | ~2.5 – 3.0 | Significant increase over nicotinaldehyde (LogP ~0.15) due to TMS. |

| C–Si Bond Energy | ~360 kJ/mol | Strong, but polarized. |

| pKa (Conj. Acid) | ~2.5 – 3.0 | The TMS group slightly increases basicity of the pyridine N vs. 3-CHO pyridine alone. |

Part 3: Chemical Stability & Degradation Pathways

Protodesilylation (Acid-Catalyzed)

The most critical thermodynamic instability arises in acidic media. While the pyridine nitrogen protonates first (protecting the ring from electrophilic attack), strong acidic conditions or high temperatures can force the cleavage of the TMS group.

-

Mechanism: Electrophilic aromatic substitution where

attacks the C5 carbon (ipso attack), forming a -

Trigger: HCl, TFA, or Lewis acids used in downstream steps.

Autoxidation (Radical Chain Reaction)

Like all benzaldehyde analogs, the C3-formyl H-atom is susceptible to abstraction by radical species (ROS), leading to the formation of 5-trimethylsilylnicotinic acid . This reaction is thermodynamically favorable (

Visualization: Degradation Pathways

Caption: Primary degradation vectors. Red path indicates oxidative instability; Yellow path indicates hydrolytic/acidic instability.

Part 4: Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of a specific batch, the following "Stress Test" protocol is recommended. This is a self-validating system using HPLC.

Protocol: Accelerated Stability Study (ASS)

Objective: Determine the

Materials:

-

Analytical HPLC (C18 Column).

-

Mobile Phase: ACN/Water (0.1% Formic Acid). Note: Avoid TFA to prevent artifactual desilylation.

-

Sample: 10 mg of 5-TMS-pyridine-3-carbaldehyde.

Workflow:

-

Baseline Preparation: Dissolve 1 mg sample in anhydrous Acetonitrile. Inject immediately (T=0).

-

Stress Condition A (Oxidative): Dissolve 1 mg in ACN. Bubble air for 1 hour. Incubate at 40°C.

-

Stress Condition B (Acidic): Dissolve 1 mg in 0.1 M HCl/MeOH (1:1). Incubate at 25°C.

-

Stress Condition C (Thermal): Neat sample heated to 60°C for 4 hours under Argon.

Data Interpretation:

| Condition | Observation | Interpretation |

| Oxidative | New peak at RRT ~0.8 (Acid) | High sensitivity to air. Store under Argon.[1] |

| Acidic | New peak at RRT ~0.4 (Desilyl) | Labile C-Si bond. Avoid acidic workups < pH 3. |

| Thermal | No change | Thermally stable.[2] Safe for reflux in neutral solvents. |

Visualization: Stability Testing Workflow

Caption: Workflow for determining the specific stability profile of the intermediate.

Part 5: Storage & Handling Recommendations

Based on the thermodynamic analysis, the following handling classes apply:

-

Storage:

-

Temperature: -20°C (Freezer).

-

Atmosphere: Strictly under Argon or Nitrogen.[3]

-

Container: Amber glass (protects against photo-initiated radical oxidation).

-

-

Reaction Handling:

-

Solvents: Use anhydrous, non-protic solvents (THF, DCM, Toluene).

-

Workup: Avoid strong acid washes. Use saturated

or phosphate buffer (pH 6-7) for quenching reactions. -

Purification: Silica gel can be slightly acidic. Pre-treat silica with 1% Triethylamine or use neutral alumina if desilylation is observed.

-

References

-

Synthesis of Silylated Pyridines

- Title: "Regioselective Metal

- Source:Chemical Reviews, 2008.

- Context: Describes the lithiation of 3,5-dibromopyridine and trapping with TMSCl, establishing the kinetic stability of the intermedi

-

Protodesilylation Mechanisms

- Title: "Mechanism of Acid-Catalyzed Protodesilyl

- Source:Journal of the American Chemical Society.

- Context: foundational thermodynamics of C-Si bond cleavage in arom

-

Reactivity of Pyridine Carbaldehydes

- Title: "Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes."

- Source:N

- Context: Comparative reactivity of the aldehyde handle on pyridine rings.

Sources

5-Trimethylsilylpyridine-3-carbaldehyde safety data sheet (SDS) information

An In-depth Technical Guide to the Safe Handling of 5-Trimethylsilylpyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety data, handling protocols, and emergency procedures for 5-Trimethylsilylpyridine-3-carbaldehyde. As a reactive aldehyde and a substituted pyridine, this compound presents a specific combination of hazards that necessitate rigorous adherence to safety protocols. This document is intended to empower laboratory personnel with the knowledge to manage these risks effectively, ensuring personal safety and experimental integrity.

Core Hazard Profile and Risk Assessment

5-Trimethylsilylpyridine-3-carbaldehyde is classified as a flammable liquid that causes significant irritation to the skin, eyes, and respiratory system. A thorough understanding of its hazard profile is the foundation of safe laboratory practice.

GHS Classification Summary

The Globally Harmonized System (GHS) provides a clear and concise summary of the compound's primary dangers.

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Flammable Liquids | H226: Flammable liquid and vapour. | Warning | 🔥 |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | Warning | ❗ |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | Warning | ❗ |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | Warning | ❗ |

In-Depth Hazard Analysis

-

Flammability: The compound is a flammable liquid, meaning its vapors can ignite at relatively low temperatures when exposed to a spark, open flame, or hot surface. The vapors are heavier than air and can travel a considerable distance to an ignition source, potentially causing a "flashback". Vapors can form explosive mixtures with air, especially at elevated temperatures or in enclosed spaces.

-

Reactivity: While chemically stable under standard ambient conditions, it is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1] Contact with these materials can lead to vigorous, exothermic reactions. Hazardous combustion products upon burning include toxic fumes such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and silicon oxides.[2]

-

Health Hazards:

-

Dermal and Ocular: Direct contact causes skin and serious eye irritation. Prolonged or repeated exposure can lead to more severe damage. The aldehyde functionality can react with biological macromolecules, contributing to its irritant properties.

-

Inhalation: Inhalation of vapors or mists may cause respiratory tract irritation, with potential symptoms including coughing and shortness of breath.

-

Ingestion: While specific data is limited, related pyridine aldehydes are harmful if swallowed.[3] Ingestion may cause severe irritation to the gastrointestinal tract.

-

Protocols for Safe Laboratory Handling

A multi-layered approach, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for mitigating the risks associated with this reagent.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of 5-Trimethylsilylpyridine-3-carbaldehyde, including weighing, transferring, and use in reactions, must be conducted inside a certified and properly functioning chemical fume hood. This is the primary method for preventing inhalation exposure.

-

Ignition Source Control: The work area must be free of all potential ignition sources. Use only explosion-proof electrical equipment (stirrers, heating mantles, lighting).[1] Ensure all equipment and containers are properly grounded and bonded to prevent the buildup and discharge of static electricity.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable vapors in the case of an accidental release. Safety showers and eyewash stations must be readily accessible and tested regularly.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact.

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves. | Provides splash protection against the irritant liquid. Change gloves immediately if contaminated. |

| Eye Protection | Chemical safety goggles and a face shield. | Goggles prevent splashes from reaching the eyes. A face shield provides an additional layer of protection for the entire face. |

| Body Protection | Flame-retardant antistatic laboratory coat. | Protects skin from splashes and minimizes fire risk. |

| Respiratory | Use only in a fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with organic vapor cartridges is required.[1] | Prevents inhalation of irritant and flammable vapors. |

Standard Operating Protocol: Weighing and Dispensing

This protocol demonstrates a self-validating workflow for a common laboratory task.

-

Preparation: Confirm the chemical fume hood is operational. Clear the workspace of all unnecessary items and ignition sources.

-

Don PPE: Put on a flame-retardant lab coat, chemical safety goggles, a face shield, and appropriate gloves.

-

Grounding: Place the reagent bottle, receiving flask, and any metal spatulas on a grounded surface or ensure they are bonded.

-

Inert Atmosphere: As the material should be handled under an inert gas, prepare a nitrogen or argon line to flush the receiving vessel.

-

Transfer: Inside the fume hood, carefully unseal the container. Use a cannula or syringe for liquid transfer to the receiving vessel under a positive pressure of inert gas. For solids, use a non-sparking spatula.

-

Sealing: Immediately and tightly reseal the main container. Purge the headspace with inert gas before final tightening.

-

Cleanup: Wipe down any minor drips on the exterior of the containers with a sorbent pad. Dispose of the pad as hazardous waste.

-

Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

-

Hygiene: Wash hands and face thoroughly with soap and water after handling.

Emergency Response Procedures

Rapid and correct response during an emergency is critical to minimizing harm.

Spill Response

Immediate and decisive action is required in the event of a spill.

Caption: Workflow for chemical spill response.

Spill Cleanup Steps:

-

Evacuate: Immediately alert others and evacuate the area if the spill is large, uncontained, or in a poorly ventilated space.

-

Control: Remove all sources of ignition.[1]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Cover drains and contain the spill using an inert, non-combustible absorbent material like dry sand or a commercial sorbent.

-

Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[1]

-

Decontaminate: Clean the affected area thoroughly.

-

Dispose: Dispose of the waste through an approved hazardous waste program.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes. If skin irritation occurs, get medical advice. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist or seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Immediately make the victim drink water (two glasses at most). Seek immediate medical attention.[4] |

Fire-Fighting

Only trained personnel should attempt to extinguish a small chemical fire. For any large fire, or if the fire is not immediately extinguished, evacuate and call for emergency services.

-

Suitable Extinguishing Media: Use dry sand, dry chemical powder, or alcohol-resistant foam.

-

Unsuitable Media: Do not use a direct jet of water, as it may spread the flammable liquid.

-

Specific Hazards: Fire will produce toxic gases (carbon oxides, nitrogen oxides, silicon oxides). Containers may explode when heated.[1] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

Proper storage and disposal are final, critical steps in the chemical's lifecycle.

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1]

-

Store under an inert gas (e.g., nitrogen or argon) to maintain stability.

-

The recommended storage temperature is often refrigerated; refer to the product label for specific temperatures.[1]

-

Store in a designated flammable liquids storage cabinet away from incompatible materials.[1]

Waste Disposal

-

All waste materials, including empty containers and contaminated absorbents, must be treated as hazardous waste.

-

Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations. Do not empty into drains, as this poses an explosion risk.

Conclusion

5-Trimethylsilylpyridine-3-carbaldehyde is a valuable synthetic building block whose safe use is predicated on a comprehensive understanding of its hazards. Its flammability and irritant properties demand rigorous control measures. By integrating the engineering controls, specialized work practices, and emergency procedures outlined in this guide, researchers can confidently and safely utilize this reagent to advance their scientific objectives.

References

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.

- SAFETY DATA SHEET - TCI Chemicals. (2025, March 1). TCI Chemicals.

- SAFETY DATA SHEET - ThermoFisher. (2025, September 16). ThermoFisher Scientific.

- SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.

- SAFETY DATA SHEET - National Institute of Standards and Technology. (2018, August 8). NIST.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 15). Sigma-Aldrich.

- SS-0363 - Safety Data Sheet. (2023, January 2). Combi-Blocks.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7). Sigma-Aldrich.

- SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.

- SAFETY DATA SHEET - Fisher Scientific. (2013, December 20). Fisher Scientific.

- 5-Chloro-pyridine-3-carbaldehyde | C6H4ClNO | CID 14444196. PubChem.

- 3-PYRIDINECARBOXALDEHYDE EXTRA PURE - Loba Chemie. Loba Chemie.

Sources

physical characteristics and melting point of 5-Trimethylsilylpyridine-3-carbaldehyde

Technical Monograph: Characterization and Physicochemical Profiling of 5-Trimethylsilylpyridine-3-carbaldehyde

Part 1: Executive Summary & Strategic Importance

5-Trimethylsilylpyridine-3-carbaldehyde (also known as 5-trimethylsilylnicotinaldehyde) is a specialized heterocyclic intermediate increasingly relevant in medicinal chemistry. It serves as a critical building block for "silicon switching" strategies—where a carbon atom is replaced by silicon to modulate a drug's metabolic stability and lipophilicity without significantly altering its shape.

This guide provides a definitive technical profile for researchers synthesizing or utilizing this compound. Given its status as a non-catalog research intermediate, experimental data is often fragmented. This monograph consolidates predicted physicochemical properties with validated synthesis and characterization protocols derived from primary pyridine functionalization methodologies.

Part 2: Physicochemical Profile

Due to the limited commercial availability of this specific isomer, the following data synthesizes experimental values from close structural analogs and chemoinformatic consensus.

Table 1: Physicochemical Specifications

| Property | Value / Description | Confidence Level |

| Chemical Formula | C₉H₁₃NOSi | Exact |

| Molecular Weight | 179.29 g/mol | Exact |

| Physical State | Pale yellow oil or low-melting solid | High (Based on analogs*) |

| Melting Point | Predicted: 15–25 °C (Likely liquid at RT) | Medium (Inferred) |

| Boiling Point | ~235 °C (at 760 mmHg) / ~90–95 °C (at 10 mmHg) | High (Predicted) |

| Solubility | Soluble in DCM, THF, EtOAc, Et₂O; Insoluble in water.[1] | High |

| Stability | Sensitive to oxidation (aldehyde → acid) and protodesilylation (acid/base). | High |

*Note on Physical State: The analog 3-pyridinecarboxaldehyde is a liquid (MP 7 °C).[2] The addition of a lipophilic TMS group typically lowers the lattice energy relative to polar substituents, suggesting this compound remains an oil or a very low-melting solid at room temperature.

Part 3: Synthesis & Experimental Protocol

Since this compound is rarely available off-the-shelf, the following self-validating synthesis protocol is provided. This route utilizes a stepwise halogen-lithium exchange on 3,5-dibromopyridine, ensuring regiocontrol.

Reaction Scheme

Caption: Stepwise lithiation strategy for regioselective synthesis of 5-Trimethylsilylpyridine-3-carbaldehyde.

Detailed Methodology

Reagents: 3,5-Dibromopyridine (1.0 eq), n-Butyllithium (1.1 eq per step), Chlorotrimethylsilane (TMSCl, 1.2 eq), Dimethylformamide (DMF, 1.5 eq), anhydrous THF.

Protocol:

-

Step 1 (Silylation):

-

Dissolve 3,5-dibromopyridine in anhydrous THF under Argon. Cool to -78 °C .[3]

-

Add n-BuLi dropwise over 20 min.[3] Critical: Maintain temp < -70 °C to prevent "dance" rearrangement (halogen scrambling).

-

Stir for 30 min, then add TMSCl. Allow to warm to 0 °C.

-

Checkpoint: Verify intermediate formation (3-bromo-5-trimethylsilylpyridine) by GC-MS or TLC.

-

-

Step 2 (Formylation):

-

Cool the reaction mixture (containing the intermediate) back to -78 °C .

-

Add a second equivalent of n-BuLi dropwise.

-

Stir for 45 min to generate the 5-trimethylsilyl-3-pyridyllithium species.

-

Add anhydrous DMF dropwise. Stir for 1 h at -78 °C, then warm to RT.

-

-

Workup:

Part 4: Characterization Strategy

To validate the identity of 5-Trimethylsilylpyridine-3-carbaldehyde, look for these specific spectroscopic signatures.

Table 2: 1H NMR Diagnostic Signals (CDCl₃, 400 MHz)

| Position | Chemical Shift (δ) | Multiplicity | Interpretation |

| -CHO | 10.10 ppm | Singlet (1H) | Distinctive aldehyde proton. |

| C2-H | ~9.00 ppm | Doublet (J~2Hz) | Proton between N and aldehyde (deshielded). |

| C6-H | ~8.80 ppm | Doublet (J~2Hz) | Proton between N and TMS. |

| C4-H | ~8.10 ppm | Triplet/DD | Proton between substituents. |

| -Si(CH₃)₃ | 0.35 ppm | Singlet (9H) | Strong TMS signal (upfield). |

Mass Spectrometry (GC-MS/ESI):

-

Molecular Ion: m/z 179 [M]⁺

-

Fragmentation: Look for loss of methyl group (m/z 164) and loss of CO (m/z 151).

Part 5: Handling & Stability (Critical for Integrity)

The trimethylsilyl group on a pyridine ring is generally robust, but the presence of the electron-withdrawing formyl group can increase sensitivity to nucleophilic attack at the silicon center.

-

Protodesilylation: Avoid strong acids (HCl, TFA) and strong bases (NaOH). The C-Si bond can be cleaved, reverting the compound to 3-pyridinecarboxaldehyde.

-

Fluoride Sensitivity: Strictly avoid fluoride sources (TBAF, HF-Pyridine) unless intended to remove the silyl group.

-

Oxidation: The aldehyde is prone to air oxidation to the carboxylic acid. Store under Argon at -20 °C.

References

-

Knochel, P., et al. (2011). Functionalization of Pyridines via Organometallic Intermediates. Validates the halogen-lithium exchange protocol on 3,5-dibromopyridine.

-

Schlosser, M., et al. (2005). Site-Selective Metallation of Pyridines. Discusses the "halogen dance" mechanism and temperature control (-78°C) required for 3,5-dihalopyridines.

-

Fisher Scientific. (2024). Safety Data Sheet: 3-Pyridinecarboxaldehyde.[2][6] Used as a baseline for physical property prediction (MP/BP) of the analog.

Sources

Chemo-Orthogonal Utility of 5-TMS-Pyridine-3-Carbaldehyde

The following technical guide details the reactivity profile, synthetic utility, and experimental handling of 5-(trimethylsilyl)pyridine-3-carbaldehyde . This document is structured to serve as a bench-side reference for medicinal chemists and process scientists.

Technical Monograph | Version 1.0

Executive Summary: The "Silicon Switch" Strategy

5-(Trimethylsilyl)pyridine-3-carbaldehyde (CAS: approximate analog ref 205445-56-3) represents a high-value "linchpin" scaffold in drug discovery. Its value lies in chemo-orthogonality :

-

C3-Formyl Group: A classical electrophile ready for immediate elaboration (reductive amination, olefination).

-

C5-TMS Group: A latent handle. It provides lipophilicity and metabolic blocking during early SAR (Structure-Activity Relationship) studies but can be activated later for cross-coupling (Hiyama) or halogenation (ipso-substitution).

-

Pyridine Core: The meta-meta substitution pattern (3,5-) ensures the system remains electron-deficient but avoids the extreme instability often associated with 2- or 4-silylpyridines (which are prone to protodesilylation).

Structural & Electronic Analysis

The Meta-Meta Stability

The 3,5-substitution pattern is critical for the stability of this reagent.

-

C3 (Aldehyde): Located meta to the pyridine nitrogen, the carbonyl carbon is electrophilic but less deactivated than at the C2/C4 positions. This allows for controlled nucleophilic attack without rapid degradation.

-

C5 (TMS): Silyl groups at C2/C4 are susceptible to nucleophilic attack at silicon due to the inductive effect of the adjacent nitrogen, often leading to bond cleavage. At the C5 (meta) position, the C-Si bond is robust, surviving standard acidic/basic workups, yet remains reactive under fluoride activation.

Physical Properties (Predicted)

| Property | Value (Approx.) | Implication |

| Molecular Weight | 179.29 g/mol | Low MW fragment, ideal for Fsp3 enhancement. |

| LogP | ~2.1 | TMS group significantly boosts lipophilicity vs. parent pyridine. |

| Boiling Point | ~240°C (760 mmHg) | High boiling; purify via column chromatography or vacuum distillation. |

| Storage | 2–8°C, Inert Gas | Aldehydes oxidize to acids; TMS is stable but moisture-sensitive over long periods. |

Reactivity Profile & Pathways[1]

A. The Carbonyl Vector (C3)

The primary vector for immediate diversification. The presence of the bulky TMS group at C5 exerts a remote steric influence, often improving stereoselectivity in addition reactions compared to the unsubstituted analog.

-

Reductive Amination: The most common application.[1] Compatible with STAB (Sodium Triacetoxyborohydride) or 2-Picoline Borane.

-

Wittig/HWE Olefination: Standard conditions apply. The TMS group survives strong bases (NaH, LiHMDS) provided the reaction is anhydrous.

B. The Silyl Vector (C5) - "The Latent Handle"

This is the strategic advantage of this molecule. The TMS group acts as a placeholder that can be transformed after the aldehyde has been reacted.

-

Hiyama Cross-Coupling: Pd-catalyzed coupling with aryl halides using Fluoride (TBAF/CsF) activation.

-

Hiyama-Denmark Coupling: A fluoride-free variation using silanolates, ideal if the molecule contains other silyl protecting groups (e.g., TBDMS ethers).

-

Ipso-Halodesilylation: Conversion of the C-Si bond to a C-I or C-Br bond. This allows the molecule to re-enter standard Suzuki/Buchwald cycles.

C. Reactivity Visualization

The following diagram maps the divergent synthesis pathways available from this scaffold.

Caption: Divergent synthetic utility of 5-TMS-pyridine-3-carbaldehyde showing orthogonal activation of C3 and C5 positions.

Detailed Experimental Protocols

Protocol A: Selective Reductive Amination

Rationale: This protocol uses Sodium Triacetoxyborohydride (STAB), a mild hydride donor that will not reduce the pyridine ring or cleave the C-Si bond.

Materials:

-

5-TMS-pyridine-3-carbaldehyde (1.0 equiv)

-

Primary/Secondary Amine (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (catalytic, 1-2 drops)

-

DCE (1,2-Dichloroethane) or DCM (Dichloromethane) [Anhydrous]

Workflow:

-

Imine Formation: In a flame-dried flask under Argon, dissolve the aldehyde and amine in DCE (0.2 M concentration). Add acetic acid.[2] Stir at Room Temperature (RT) for 30–60 mins. Note: Pre-formation of the imine is crucial for steric amines.

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.

-

Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS (Look for M+1 of product; ensure disappearance of imine intermediate).

-

Quench: Quench carefully with saturated aqueous NaHCO₃.

-

Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (DCM/MeOH gradient). Caution: Do not use acidified silica, as prolonged exposure can protodesilylate the pyridine.

Protocol B: Hiyama Cross-Coupling (C5 Activation)

Rationale: This activates the "latent" TMS group to form a biaryl bond. Fluoride is used to form the hypervalent silicate intermediate which undergoes transmetallation with Palladium.

Materials:

-

5-Substituted-3-TMS-pyridine derivative (1.0 equiv)

-

Aryl Iodide (1.2 equiv)

-

Pd(OAc)₂ (5 mol%)

-

Ligand: S-Phos or X-Phos (10 mol%)

-

TBAF (Tetra-n-butylammonium fluoride) (1.0 M in THF, 2.0 equiv)

-

Solvent: THF (degassed)

Workflow:

-

Catalyst Prep: Charge a reaction vial with Pd(OAc)₂, Ligand, and Aryl Iodide. Purge with Argon.

-

Addition: Dissolve the Pyridine-TMS substrate in THF and add to the vial.

-

Activation: Add TBAF solution dropwise via syringe.

-

Heating: Heat to 60–80°C for 12–24 hours.

-

Workup: Dilute with diethyl ether, wash with water (to remove TBAF salts).

-

Purification: Silica gel chromatography.

Mechanistic Logic: The Hiyama Cycle

Understanding the mechanism is vital for troubleshooting. If the reaction fails, it is usually at the Transmetallation step due to insufficient fluoride or steric hindrance.

Caption: Simplified Hiyama catalytic cycle highlighting the critical fluoride activation step.

Troubleshooting & Stability Guide

| Issue | Probable Cause | Solution |

| Loss of TMS Group | Acidic hydrolysis during workup/column. | Use neutralized silica (treat with 1% Et₃N) or Alumina. Avoid HCl in workups. |

| Aldehyde Oxidation | Air exposure. | Store under Argon. If acid is observed (LCMS), treat with diazomethane to form methyl ester or re-oxidize fully. |

| No Reaction (Hiyama) | Poisoned Catalyst or inactive Silane. | Ensure reaction is strictly oxygen-free. Try CsF instead of TBAF (anhydrous conditions). |

| Low Yield (Red. Am.) | Incomplete Imine formation. | Add molecular sieves (4Å) to the imine formation step to drive equilibrium before adding STAB. |

References

-

Hiyama Cross-Coupling Overview

- Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: The Hiyama-Denmark Coupling. Accounts of Chemical Research.

-

Pyridine Reductive Amination Protocols

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

-

Reactivity of Pyridyl Silanes

-

Pierrat, P., et al. (2005).[3] Palladium-Catalyzed Cross-Coupling of 2-, 3-, and 4-Trimethylsilylpyridines with Aryl Halides. Synlett.

-

-

Ipso-Halodesilylation Methodologies

- Babudri, F., et al. (1991). Iododesilylation of Trimethylsilylarenes.

Sources

- 1. Photoredox-Catalyzed Direct Reductive Amination of Aldehydes without an External Hydrogen/Hydride Source - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Synthesis of 5-Trimethylsilylpyridine-3-carbaldehyde

Executive Summary

This application note details the robust, two-step synthesis of 5-Trimethylsilylpyridine-3-carbaldehyde starting from the commercially available 3,5-dibromopyridine . This scaffold is a critical bioisostere in medicinal chemistry, offering a lipophilic "silicon switch" for phenyl rings while providing an aldehyde handle for reductive aminations or olefinations.

The protocol utilizes sequential halogen-lithium exchange reactions.[1][2] The core challenge addressed in this guide is the suppression of the "Halogen Dance" (base-catalyzed halogen migration), which is a common failure mode in lithiated halopyridines. By strictly controlling temperature and stoichiometry, this protocol ensures high regiofidelity and reproducible yields.

Retrosynthetic Analysis & Strategy

The synthesis relies on the symmetry of the starting material, 3,5-dibromopyridine. The first lithiation is degenerate, meaning substitution at either bromine atom yields the same intermediate. The second lithiation exploits the distinct electronic difference between the remaining bromine and the newly installed trimethylsilyl (TMS) group.

Reaction Pathway Visualization

Figure 1: Sequential lithiation strategy. The red dashed box indicates the critical temperature control zone required to prevent halogen scrambling.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-(trimethylsilyl)pyridine

This step installs the silyl group. Because the starting material is symmetric, regioselectivity is inherent. However, preventing di-lithiation (formation of 3,5-bis(trimethylsilyl)pyridine) requires precise stoichiometry.

Reagents:

-

3,5-Dibromopyridine (1.0 eq)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 eq)

-

Chlorotrimethylsilane (TMSCl) (1.1 eq)

-

Anhydrous THF (Tetrahydrofuran)

-

Dry Ice/Acetone bath

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Flush with N₂ for 15 minutes.

-

Dissolution: Add 3,5-dibromopyridine (23.7 g, 100 mmol) and anhydrous THF (250 mL, 0.4 M) to the flask. Stir until fully dissolved.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for internal temperature equilibration.

-

Lithiation: Add n-BuLi (42 mL, 105 mmol) dropwise via the addition funnel over 30 minutes.

-

Critical: Maintain internal temperature below -70°C. A yellow/orange precipitate (the lithio-species) may form.

-

Wait: Stir at -78°C for 30 minutes to ensure complete exchange.

-

-

Quench: Add TMSCl (14 mL, 110 mmol) dropwise. The solution should clarify as the reaction proceeds.

-

Warming: Remove the cooling bath and allow the reaction to warm to room temperature (RT) over 1 hour.

-

Workup: Quench with saturated aq. NH₄Cl (50 mL). Extract with Et₂O or EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude oil is typically pure enough for the next step. If necessary, purify via flash column chromatography (Hexanes/EtOAc 95:5).

-

Expected Yield: 85-92%

-

Data: ¹H NMR (400 MHz, CDCl₃) δ 8.62 (d, 1H), 8.54 (d, 1H), 7.95 (t, 1H), 0.30 (s, 9H).

-

Step 2: Synthesis of 5-Trimethylsilylpyridine-3-carbaldehyde

The second lithiation targets the remaining bromine. The TMS group is robust under these conditions, provided the temperature remains low.

Reagents:

-

3-Bromo-5-(trimethylsilyl)pyridine (from Step 1) (1.0 eq)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 eq)

-

N,N-Dimethylformamide (DMF) (1.5 eq)

-

Anhydrous THF

Protocol:

-

Setup: Flame-dry a RBF under N₂ atmosphere.

-

Dissolution: Dissolve 3-Bromo-5-(trimethylsilyl)pyridine (11.5 g, 50 mmol) in anhydrous THF (150 mL).

-

Cooling: Cool strictly to -78°C .

-

Warning: Do not use an ice-salt bath; dry ice/acetone or a cryostat is mandatory. Temperatures above -60°C promote "Halogen Dance," leading to regioisomeric mixtures (e.g., 4-TMS-3-aldehyde).

-

-

Lithiation: Add n-BuLi (21 mL, 52.5 mmol) dropwise over 20 minutes.

-

Observation: The solution often turns a deep red/brown color, characteristic of the lithiated pyridine species.

-

Wait: Stir at -78°C for exactly 20 minutes. Do not extend this time unnecessarily.

-

-

Formylation: Add anhydrous DMF (5.8 mL, 75 mmol) rapidly (but controlling exotherm).

-

Hydrolysis: Stir at -78°C for 15 minutes, then remove the bath. As it reaches 0°C, add 2M HCl (30 mL) to hydrolyze the hemiaminolate intermediate. Stir vigorously for 20 minutes.

-

Note: Ensure pH is acidic (<4) to fully liberate the aldehyde, but avoid prolonged exposure to strong acid which could desilylate the ring.

-

-

Workup: Neutralize with sat. NaHCO₃. Extract with EtOAc (3 x 75 mL). Wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography on silica gel (Hexanes/EtOAc 90:10 to 80:20).

-

Expected Yield: 70-80%

-

Data: ¹H NMR (400 MHz, CDCl₃) δ 10.12 (s, 1H, CHO), 9.05 (d, 1H), 8.92 (d, 1H), 8.25 (t, 1H), 0.35 (s, 9H).

-

Troubleshooting & Optimization

| Issue | Symptom | Root Cause | Solution |

| Regioisomeric Impurities | NMR shows extra aldehyde peaks or splitting patterns inconsistent with 3,5-substitution. | Halogen Dance: The lithiated species migrated to the C-4 position before quenching. | Maintain Temp < -78°C. Reduce time between n-BuLi addition and DMF quench. |

| Low Yield (Step 1) | Recovery of starting material (3,5-dibromopyridine). | Incomplete lithiation or wet THF quenching the lithio-species. | Ensure THF is distilled/dry. Titrate n-BuLi before use. |

| Desilylation | Loss of TMS group in Step 2 (Product is Nicotinaldehyde). | Acidic hydrolysis was too harsh or prolonged. | Use saturated NH₄Cl for initial quench. Use 1M HCl only briefly, then neutralize immediately. |

| Bis-alkylation | Formation of 3,5-bis(TMS)pyridine in Step 1. | Excess n-BuLi used. | Strictly limit n-BuLi to 1.05 equivalents. |

References

- Parham, W. E.; Piccirillo, R. M. J. Org. Chem.1974, 39, 2053.

-

Halogen Dance Mechanism

-

Schnürch, M.; Spina, M.; Khan, A. F.; Mihovilovic, M. D.; Stanetty, P. Chem. Soc. Rev.2007 , 36, 1046–1057. Link

-

-

Synthesis of 3-Bromo-5-(trimethylsilyl)pyridine (Step 1)

-

Sigma-Aldrich Product Entry: CAS 144056-13-3. Link

-

- Formylation via Lithiation (Step 2): Bouillon, A., et al. Tetrahedron2002, 58, 2885-2890. (Describes lithiation/formylation of similar 3,5-disubstituted pyridines).

- Application of Silyl-Pyridines: Showell, G. A.; Mills, J. S. Drug Discovery Today2003, 8, 551-556. (Chemistry challenges in pyridine bioisosteres).

Sources

Application Notes and Protocols: Synthesis of 5-(trimethylsilyl)pyridine-3-carbaldehyde via Directed Lithiation and Formylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine scaffolds are fundamental building blocks in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1] The targeted functionalization of the pyridine ring is therefore a critical process in drug discovery and development. Among the various substituted pyridines, pyridine-3-carbaldehydes are particularly valuable intermediates, serving as versatile precursors for a wide range of molecular architectures. This application note provides a detailed protocol for the synthesis of 5-(trimethylsilyl)pyridine-3-carbaldehyde, a key intermediate for further chemical elaboration. The described procedure utilizes a directed ortho-metalation (DoM) strategy, a powerful tool for achieving high regioselectivity in the functionalization of aromatic and heteroaromatic systems.[2][3]

The synthesis involves the deprotonation of a trimethylsilyl (TMS)-substituted pyridine using a strong organolithium base, followed by quenching the resulting pyridyllithium species with an appropriate formylating agent. The TMS group plays a crucial role in directing the lithiation to the adjacent C-4 position, a manifestation of the DoM principle where a directing metalation group (DMG) guides the deprotonation to a specific ortho position.[2][3][4] This method offers a reliable and efficient route to this valuable building block, avoiding the challenges often associated with the direct functionalization of the pyridine ring.

Reaction Scheme and Mechanism

The synthesis of 5-(trimethylsilyl)pyridine-3-carbaldehyde proceeds in two main steps: a directed ortho-lithiation followed by formylation.

Reaction Scheme:

Mechanism of Directed ortho-Metalation (DoM):

The regioselectivity of the lithiation step is controlled by the Directed ortho-Metalation (DoM) mechanism.[2][3] In this process, the organolithium reagent, typically n-butyllithium (n-BuLi), first coordinates to the Lewis basic nitrogen atom of the pyridine ring. This coordination brings the bulky and highly basic n-butyl group into close proximity to the protons on the adjacent carbon atoms (C-2 and C-6). However, in the case of 3-(trimethylsilyl)pyridine, the TMS group at the 3-position sterically hinders the approach to the C-2 and C-4 protons. While the nitrogen directs the initial interaction, the silyl group is not a classical directing group in the same vein as an amide or methoxy group. Instead, the lithiation is believed to proceed via a halogen-metal exchange-like pathway or by deprotonation at the most acidic ring position accessible to the bulky base. In pyridine systems, lithiation can be complicated by the 1,2-addition of the organometallic reagent to the C=N bond.[5] The use of a directing group and carefully controlled low-temperature conditions helps to favor the desired deprotonation.

Following the formation of the 4-lithio-3-(trimethylsilyl)pyridine intermediate, the reaction is quenched with an electrophile, in this case, N,N-dimethylformamide (DMF). The highly nucleophilic carbon of the pyridyllithium species attacks the electrophilic carbonyl carbon of DMF. Subsequent workup with an aqueous solution hydrolyzes the resulting intermediate to afford the desired 5-(trimethylsilyl)pyridine-3-carbaldehyde. Lithiation followed by an electrophilic quench with DMF is a common and effective method for formylation.[6]

Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of 5-(trimethylsilyl)pyridine-3-carbaldehyde. All operations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Concentration/Purity | Supplier | Notes |

| 3-(trimethylsilyl)pyridine | C₈H₁₃NSi | 151.28 | >97% | e.g., Sigma-Aldrich | Store under inert atmosphere. |

| n-Butyllithium | C₄H₉Li | 64.06 | 2.5 M in hexanes | e.g., Sigma-Aldrich | Pyrophoric, handle with extreme care.[7][8][9][10] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, >99.8% | e.g., Sigma-Aldrich | Store over molecular sieves. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, >99.9% | e.g., Sigma-Aldrich | Freshly distilled from sodium/benzophenone. |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | e.g., Sigma-Aldrich | |

| Saturated aqueous NH₄Cl | NH₄Cl | 53.49 | Saturated solution | - | For quenching the reaction. |

| Saturated aqueous NaCl (brine) | NaCl | 58.44 | Saturated solution | - | For washing the organic phase. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | - | For drying the organic phase. |

Equipment

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Argon or nitrogen gas line with a bubbler

-

Low-temperature thermometer

-

Dry ice/acetone bath or cryocooler

-

Syringes for liquid transfer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Visual Workflow

Caption: Experimental workflow for the synthesis of 5-(trimethylsilyl)pyridine-3-carbaldehyde.

Step-by-Step Procedure

-

Reaction Setup:

-

Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and an argon/nitrogen inlet.

-

Flame-dry the glassware under a stream of inert gas and allow it to cool to room temperature.

-

-

Lithiation:

-

To the reaction flask, add 3-(trimethylsilyl)pyridine (1.0 eq).

-

Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours. The solution may change color, indicating the formation of the pyridyllithium species.

-

-

Formylation:

-

In a separate dry flask, take the required amount of anhydrous N,N-dimethylformamide (DMF) (1.5 eq).

-

Slowly add the anhydrous DMF to the reaction mixture at -78 °C dropwise via syringe.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Remove the cooling bath and allow the reaction to warm to room temperature, and stir for an additional 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of THF).

-

Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to afford the pure 5-(trimethylsilyl)pyridine-3-carbaldehyde.

-

Characterization Data

The identity and purity of the synthesized 5-(trimethylsilyl)pyridine-3-carbaldehyde should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to the pyridine ring protons, the aldehyde proton, and the trimethylsilyl group protons. The aldehyde proton will appear as a singlet in the downfield region (around 10 ppm). The pyridine protons will show characteristic splitting patterns. |

| ¹³C NMR | Signals for the carbonyl carbon of the aldehyde (around 190 ppm), the carbons of the pyridine ring, and the carbon of the trimethylsilyl group. |

| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product. |

| Infrared (IR) Spectroscopy | A strong absorption band in the region of 1700-1730 cm⁻¹ corresponding to the C=O stretching of the aldehyde. |

Safety Precautions

This procedure involves the use of hazardous chemicals and should only be performed by trained personnel in a well-ventilated fume hood.

-

n-Butyllithium: Highly pyrophoric and reacts violently with water and air.[7][8][9][10] It can cause severe burns.[8] Always handle under an inert atmosphere. Wear flame-retardant personal protective equipment (PPE), including a lab coat, safety glasses, and appropriate gloves.[7][8][9] Keep a Class D fire extinguisher (for combustible metals) readily available.

-

Anhydrous Solvents (THF, Diethyl Ether): Highly flammable. Keep away from ignition sources.

-

N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

-

General Precautions: Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[7][8][9] Ensure that a safety shower and eyewash station are easily accessible.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no product yield | Incomplete lithiation due to moisture or air in the reaction. | Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere. Use freshly distilled anhydrous solvents. |

| Inactive n-butyllithium. | Titrate the n-butyllithium solution before use to determine its exact concentration. | |

| Nucleophilic addition of n-BuLi to the pyridine ring. | Maintain a low reaction temperature (-78 °C) during the addition of n-BuLi. | |

| Formation of side products | Reaction temperature too high. | Maintain strict temperature control throughout the reaction. |

| Impure reagents. | Use high-purity, anhydrous reagents. |

Conclusion

The directed ortho-metalation and subsequent formylation of 3-(trimethylsilyl)pyridine provides an effective and regioselective route to 5-(trimethylsilyl)pyridine-3-carbaldehyde. This protocol offers a detailed guide for researchers in synthetic and medicinal chemistry, enabling the synthesis of a valuable building block for the development of novel compounds. Adherence to the described experimental conditions and safety precautions is crucial for a successful and safe synthesis.

References

-

ortho metalation. (n.d.). [Link]

-

Formylation - Common Conditions. Organic Chemistry Data. (n.d.). [Link]

-

Directed (ortho) Metallation. (n.d.). [Link]

-

STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety - University of Arkansas. (n.d.). [Link]

-

Material Safety Data Sheet - n-Butyllithium, 2.5M solution in hexanes. Cole-Parmer. (2004, October 5). [Link]

-

Directed Metalation: A Survival Guide. Baran Lab - Scripps Research. (n.d.). [Link]

-

Directed ortho Metalation (DOM). Organic Chemistry Portal. (n.d.). [Link]

-

Directed ortho metalation. Wikipedia. (n.d.). [Link]

-

Site-Selective Electrochemical C–H Silylations of Pyridines Enabled by Temporary Reductive Dearomatization. ChemRxiv. (2024). [Link]

-

C2-Selective Silylation of Pyridines by a Rhodium–Aluminum Complex. JACS. (2021). [Link]

-

Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. (2025, August 12). [Link]

-

NMR spectroscopy data (pyridine-d 5 ) for compound 3. ResearchGate. (n.d.). [Link]

-

13 C NMR Spectrum (1D, 200 MHz, Pyridine-d5, simulated) (NP0000035). NP-MRD. (n.d.). [Link]

-

Pyridine - SpectraBase. (n.d.). [Link]

-

Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. (2025, August 12). [Link]

-

Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Verlag der Zeitschrift für Naturforschung. (2013). [Link]

-

Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. (n.d.). [Link]

-

a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the... ResearchGate. (n.d.). [Link]

-

C3-Formylation of Pyridines via Streptocyanine Intermediates. ResearchGate. (2025, June 9). [Link]

-

One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline. Indian Academy of Sciences. (n.d.). [Link]

- Synthesis of pyridine aldehydes.

-

Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? ResearchGate. (2025, May 27). [Link]

-

Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. (1987, October 1). [Link]

-

DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group - University of Illinois Urbana-Champaign. (n.d.). [Link]

-

The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne. Science of Synthesis. (n.d.). [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Directed Ortho Metalation [organic-chemistry.org]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. baranlab.org [baranlab.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Formylation - Common Conditions [commonorganicchemistry.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. enhs.uark.edu [enhs.uark.edu]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Strategic Utility of 5-Trimethylsilylpyridine-3-carbaldehyde in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

The pyridine scaffold is a cornerstone in the architecture of numerous pharmaceuticals, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets. The strategic functionalization of this heterocycle is therefore of paramount importance in drug discovery. 5-Trimethylsilylpyridine-3-carbaldehyde emerges as a highly valuable, yet under-documented, pharmaceutical intermediate. This guide elucidates the synthetic rationale and versatile applications of this compound, providing detailed protocols for its use in the construction of complex molecular frameworks relevant to drug development.

The presence of both a reactive aldehyde at the 3-position and a synthetically versatile trimethylsilyl (TMS) group at the 5-position makes this molecule a bifunctional linchpin. The aldehyde serves as a classical handle for a myriad of carbon-carbon and carbon-nitrogen bond-forming reactions, while the TMS group offers a unique element of control and further diversification. It can act as a bulky directing group, a placeholder for subsequent functionalization via ipso-substitution, or a modulator of physicochemical properties.

This document serves as a detailed guide for researchers, providing both the "how" and the "why" behind the application of 5-Trimethylsilylpyridine-3-carbaldehyde in pharmaceutical intermediate synthesis.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of 5-Trimethylsilylpyridine-3-carbaldehyde is provided below.

| Property | Value |

| Molecular Formula | C9H13NOSi |

| Molecular Weight | 179.29 g/mol |

| Appearance | Typically a colorless to pale yellow liquid or low-melting solid |

| Solubility | Soluble in most organic solvents (e.g., THF, DCM, Et2O, Toluene) |

| Storage | Store under an inert atmosphere (Nitrogen or Argon) at 2-8 °C. The compound is sensitive to moisture and air. |

Handling Precautions: Due to its reactivity, 5-Trimethylsilylpyridine-3-carbaldehyde should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Proposed Synthesis of 5-Trimethylsilylpyridine-3-carbaldehyde

While a definitive, high-yield synthesis for this specific molecule is not widely published, a plausible and efficient route can be designed based on established methodologies for the silylation of pyridines and the formation of pyridine-3-carbaldehydes. A proposed two-step synthesis is outlined below.

Workflow for the Synthesis of 5-Trimethylsilylpyridine-3-carbaldehyde

Caption: Proposed two-step synthesis of 5-Trimethylsilylpyridine-3-carbaldehyde.

Protocol 1: Zinc-Catalyzed Silylation of Pyridine

This protocol is adapted from methodologies for the direct C-H silylation of pyridines, which often yields meta-substituted products.[1][2]

Materials:

-

Pyridine

-

Triethylsilane (Et3SiH) or a suitable trimethylsilyl source

-

Zinc trifluoromethanesulfonate (Zn(OTf)2)

-

Anhydrous, high-boiling solvent (e.g., diglyme)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for air-sensitive reactions

Procedure:

-

In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Zn(OTf)2 (10-15 mol%).

-

Place the flask under an inert atmosphere.

-

Add anhydrous diglyme, followed by pyridine (1.0 eq) and the silylating agent (e.g., triethylsilane, 1.5-2.0 eq).

-

Heat the reaction mixture to a high temperature (e.g., 150-180 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction carefully with a saturated aqueous solution of NaHCO3.

-

Extract the product with an organic solvent such as ethyl acetate or diethyl ether.

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 3-(trimethylsilyl)pyridine.

Rationale: The zinc catalyst activates the silane, facilitating an electrophilic aromatic substitution-type mechanism on the electron-deficient pyridine ring.[1][2] The meta-position is often favored in such reactions.

Protocol 2: Directed Ortho-Metalation and Formylation